molecular formula C11H12BrNO3 B7940036 Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate

Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate

Cat. No.: B7940036
M. Wt: 286.12 g/mol
InChI Key: JVUQNSNRZKLUTJ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate typically involves the reaction of 5-bromo-2-methylbenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products:

    Oxidation: Formation of 5-bromo-2-methylbenzoic acid.

    Reduction: Formation of 2-[(5-bromo-2-methylphenyl)formamido]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and ester functional group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate
  • Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate
  • Methyl 2-[(5-iodo-2-methylphenyl)formamido]acetate

Comparison: Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-[(5-bromo-2-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(15)13-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUQNSNRZKLUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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